molecular formula C11H9ClN2 B561131 4-Chloro-3-(pyridin-2-YL)aniline CAS No. 879088-41-2

4-Chloro-3-(pyridin-2-YL)aniline

Cat. No.: B561131
CAS No.: 879088-41-2
M. Wt: 204.657
InChI Key: QWVLHTCIAZPQAY-UHFFFAOYSA-N
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Description

Significance and Context of Chloroanilines and Pyridyl-Substituted Aniline (B41778) Derivatives in Organic Chemistry

Chloroanilines are a class of organic compounds that serve as crucial intermediates in the synthesis of a wide array of products, including dyes, pharmaceuticals, and pesticides. fiveable.mesolubilityofthings.comwikipedia.org The presence of a chlorine atom on the aniline ring significantly influences the molecule's chemical properties. As an electron-withdrawing group, the chlorine atom reduces the basicity of the amino group compared to unsubstituted aniline. fiveable.me This modification of electronic properties makes chloroanilines versatile building blocks in organic synthesis, allowing for controlled reactions and the introduction of further functional groups. fiveable.me In the United States, over 88% of pharmaceuticals rely on chlorine chemistry, highlighting the importance of chlorinated compounds in drug development. nih.gov

Similarly, pyridyl-substituted aniline derivatives are of great interest in medicinal and materials chemistry. The pyridine (B92270) ring, a six-membered aromatic heterocycle containing a nitrogen atom, imparts unique characteristics to the molecule. cymitquimica.comyoutube.com This nitrogen atom can act as a hydrogen bond acceptor and a coordination site for metal ions, making these derivatives valuable as ligands in coordination chemistry. cymitquimica.com The conjugation between the pyridine and aniline rings can also lead to interesting electronic and photophysical properties. The synthesis of substituted pyridines is a broad area of research, employing methods like Suzuki-Miyaura cross-coupling and reactions involving Grignard reagents to create diverse structures for medicinal and agrochemical applications. organic-chemistry.org The combination of a chloroaniline backbone with a pyridine substituent, as seen in 4-Chloro-3-(pyridin-2-yl)aniline, thus creates a molecule with a rich chemical profile, leveraging the electronic effects of the chlorine atom and the functional versatility of the pyridine moiety.

Research Landscape of Heterocyclic Amines as Synthetic Precursors

Heterocyclic amines are a cornerstone of modern organic chemistry and drug discovery, valued for their structural diversity and wide range of biological activities. amerigoscientific.comnih.gov These compounds contain at least one heterocyclic ring—a cyclic structure with atoms of at least two different elements—and an amine group. wikipedia.org A significant portion of FDA-approved drugs feature a heterocyclic scaffold, demonstrating their importance in pharmaceutical design. scripps.edu Their prevalence stems from the fact that the heteroatoms (typically nitrogen, oxygen, or sulfur) can engage in hydrogen bonding and other key interactions with biological targets, influencing the compound's therapeutic effectiveness. scripps.edu

The research landscape for heterocyclic amines is focused on their use as versatile building blocks for constructing more complex molecules. amerigoscientific.com Advances in synthetic methodologies continually provide new ways to create and modify these structures, paving the way for innovative therapies. nih.govscripps.edu Heterocyclic amines like pyridine and pyrrole (B145914) are not only components of essential biological molecules like vitamins and nucleobases but are also key starting materials in the synthesis of antibiotics, antivirals, and anticancer agents. nih.govwikipedia.orgopenstax.org The compound this compound is an example of such a precursor; it is identified as a useful reagent in the preparation of smoothened (Smo) antagonists, which are involved in Hedgehog signaling pathways relevant to certain cancers. chemicalbook.comchemicalbook.compharmaffiliates.com This application underscores the role of specialized heterocyclic amines as critical intermediates in developing targeted therapeutics.

Chemical Properties of this compound

PropertyValue
CAS Number 879088-41-2
Molecular Formula C11H9ClN2
Molecular Weight 204.66 g/mol
Melting Point 132 - 135°C
Boiling Point 368.5±32.0 °C (Predicted)
Appearance Solid

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of this compound identifies two primary disconnections that form the basis of most synthetic strategies. The first is the carbon-nitrogen (C-N) bond of the aniline group, and the second is the carbon-carbon (C-C) bond linking the phenyl and pyridinyl rings.

C-N Bond Disconnection: This approach suggests the formation of the aniline from a corresponding nitroaromatic precursor. The disconnection of the C-NH₂ bond leads to the intermediate 2-(2-chloro-5-nitrophenyl)pyridine. This is a common and practical route, as the nitro group can be readily reduced to an amine in the final step of the synthesis. google.com This strategy is often favored because the electron-withdrawing nitro group can facilitate certain reactions earlier in the sequence.

C-C Bond Disconnection: This strategy focuses on forming the biaryl linkage as a key step. This disconnection breaks the bond between the pyridine ring and the benzene (B151609) ring, leading to two simpler synthons: a pyridinyl component and a substituted aniline component. For example, this could involve a (pyridin-2-yl)-metal species and a 3-bromo-4-chloroaniline, or a 2-halopyridine and a (4-chloro-3-aminophenyl)boronic acid. This approach heavily relies on transition metal-catalyzed cross-coupling reactions.

Direct and Indirect Synthetic Routes

The synthesis of this compound can be achieved through various routes, categorized by the methods used to construct the core aniline and pyridine moieties.

Classical and Modern Approaches to Construct the Aniline Moiety

The formation of the aniline functional group is a critical step in the synthesis of the target molecule.

Classical Approach: The most prominently documented method for synthesizing this compound involves the reduction of a nitro group. google.com This classical method starts with the nitration of 2-(2-chlorophenyl)pyridine (B8785613) to form 2-(2-chloro-5-nitrophenyl)pyridine. This intermediate is then subjected to reduction to yield the final aniline product. google.com Catalytic hydrogenation, using catalysts such as platinum on carbon (Pt/C) under a hydrogen atmosphere, is an effective method for this transformation. google.com

Modern Approaches: Modern organic synthesis offers a range of techniques for forming C-N bonds, providing alternatives to the nitro-reduction pathway. pageplace.demanchester.ac.uk

Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between aryl halides and amines. wikipedia.org In a hypothetical synthesis of the target molecule, this could involve the coupling of a 1,2-dichloro-3-(pyridin-2-yl)benzene with an ammonia (B1221849) equivalent. The development of sophisticated phosphine (B1218219) ligands has greatly expanded the scope of this reaction, making it a viable, albeit challenging, option for constructing sterically hindered anilines. wikipedia.orgrsc.org

From Non-Aromatic Precursors: Innovative strategies involve the construction of the aniline ring from non-aromatic starting materials. For instance, a photochemical dehydrogenative approach can create anilines from the condensation of amines with functionalized cyclohexanones, followed by a photoredox- and cobalt-catalyzed aromatization. nih.gov Another method reports a catalyst- and additive-free synthesis of 2-benzyl N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines via an imine condensation–isoaromatization pathway. beilstein-journals.org

Strategies for Pyridine Ring Functionalization and

The introduction of the pyridine ring to the aniline core is typically achieved through transition metal-catalyzed cross-coupling reactions, which are central to modern biaryl synthesis.

Suzuki-Miyaura Coupling: This reaction is one of the most widely used methods for C-C bond formation due to its mild conditions and the commercial availability of a vast array of boronic acids. nih.gov The synthesis could involve the coupling of a 2-pyridylboronic acid with a 1-bromo-2-chloro-5-nitrobenzene, followed by reduction. Alternatively, a (4-chloro-3-nitrophenyl)boronic acid could be coupled with a 2-halopyridine. The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, in the presence of a base like K₃PO₄ or Na₂CO₃. nih.govnih.gov

Negishi Coupling: The Negishi reaction couples organozinc reagents with organic halides and is known for its high functional group tolerance. orgsyn.orgwikipedia.org A plausible route would be the reaction of a 2-pyridylzinc halide with a dihalonitrobenzene, such as 1-bromo-2-chloro-5-nitrobenzene. Palladium catalysts like Pd(PPh₃)₄ or nickel-based catalysts are commonly employed. wikipedia.org The use of specific ligands like X-Phos can enable the coupling of 2-heterocyclic organozinc reagents with aryl chlorides at room temperature. organic-chemistry.org

Decarboxylative Cross-Coupling: An alternative strategy involves the coupling of picolinic acids with aryl halides. This method uses stable picolinate (B1231196) salts as the nucleophilic partner, which undergo decarboxylation to form the key C-C bond under Cu/Pd catalysis. acs.orgacs.org

Halogenation and Amination Reactions in Targeted Synthesis

Halogenation: The regioselective introduction of a chlorine atom onto the aromatic ring is a key challenge.

Starting with a Halogenated Precursor: Many syntheses begin with an already chlorinated starting material, such as 2-chlorophenylpyridine, which avoids a separate, and potentially unselective, halogenation step late in the sequence. google.com

Direct Halogenation: Direct chlorination of unprotected anilines often leads to a mixture of ortho and para isomers, with the para product predominating. beilstein-journals.org Using copper(II) chloride in an ionic liquid can achieve high yield and regioselectivity for para-chlorination under mild conditions. beilstein-journals.org For pyridines, selective halogenation can be challenging due to the electron-deficient nature of the ring. nih.gov However, methods exist for the regioselective bromination of activated pyridines (e.g., aminopyridines) with N-bromosuccinimide (NBS). researchgate.net

Amination: The introduction of the amino group is most commonly achieved via the reduction of a nitro group, as previously discussed. google.com Direct amination of an aryl halide (e.g., a dichloropyridylbenzene) is also a viable, though often more complex, strategy.

Nucleophilic Aromatic Substitution (SNAr): Direct amination of activated aryl chlorides, such as 2-chloro-5-nitropyridine, can proceed with amines in water, offering a greener alternative to some metal-catalyzed methods. nih.gov However, the amination of less activated aryl chlorides can be difficult. acs.org

Catalytic Amination: The Buchwald-Hartwig amination provides a general method for coupling aryl halides with ammonia equivalents to form primary anilines. rsc.org Nickel-catalyzed aminations have also been developed for aryl chlorides, showing good tolerance for heterocyclic substrates. acs.org

Catalysis in the Synthesis of this compound

Catalysis, particularly by transition metals, is indispensable for the efficient synthesis of complex molecules like this compound. These methods enable key bond formations that would otherwise be difficult to achieve.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig, Suzuki, Negishi)

The construction of the biaryl core of this compound relies heavily on palladium- or nickel-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination: This reaction is a cornerstone of modern C-N bond formation. wikipedia.org It allows for the coupling of aryl halides or triflates with a wide variety of amines, including ammonia surrogates to form primary anilines. The evolution of this reaction has seen the development of increasingly active and stable catalyst systems.

Catalyst System Amine Partner Aryl Partner Typical Conditions Ref.
Pd(OAc)₂, XPhosAnilineMethyl 2,6-dichloroisonicotinatet-BuONa researchgate.net
Pd-PEPPSI-IPr(NMe₂)₂Anilines, AminesAryl Tosylates- acs.org
Ni(II)/NHC complexesAnilines, Cyclic AminesAryl ChloridesMild conditions rsc.org

Suzuki-Miyaura Coupling: This is arguably the most versatile and widely used cross-coupling reaction for forming C-C bonds, particularly in the pharmaceutical industry, due to its operational simplicity and the stability of the boronic acid reagents. nih.gov

Catalyst System Boronic Acid/Ester Halide/Electrophile Typical Conditions Ref.
Pd(PPh₃)₄Arylboronic acidsN-[5-bromo-2-methylpyridin-3-yl]acetamideK₃PO₄, 1,4-dioxane/H₂O, 85-95°C nih.gov
Pd(dppf)Cl₂Hetero(aryl) boronic acids/estersPyridine-2-sulfonyl fluoride (B91410) (PyFluor)Na₃PO₄, Dioxane, 65-100°C nih.gov
Pd(OAc)₂/dppfArylboronic acids6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridineCs₂CO₃, 60-100°C rsc.org

Negishi Coupling: This reaction utilizes organozinc reagents, which are more reactive than their boron or tin counterparts, often leading to faster reactions. wikipedia.org It is highly effective for creating C(sp²)-C(sp²) bonds and tolerates a wide range of functional groups. orgsyn.org

Catalyst System Organozinc Reagent Halide Partner Typical Conditions Ref.
Pd₂(dba)₃, X-Phos2-Heterocyclic organozincAryl ChloridesRoom Temperature organic-chemistry.org
Pd(OAc)₂, SPhos2-Pyridylzinc bromide3-IodoanilineElevated Temperature researchgate.net
Ni(acac)₂ / (i-Bu)₂AlH, PPh₃Aryl zinc chlorideAryl halide- wikipedia.org
Pd(PPh₃)₄Alkyl/Aryl zinc chlorides2-bromo-5-stannylpyridine- nih.gov

An in-depth exploration of advanced synthetic strategies for the chemical compound this compound and its related analogues reveals a significant shift towards more selective, efficient, and environmentally conscious methodologies. This article focuses on the nuanced approaches of organocatalysis, photoredox catalysis, and the integration of green chemistry principles in the synthesis of this important chemical scaffold.

2 Organocatalytic Methodologies for Selective Transformations

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool for the synthesis of complex molecules, avoiding the use of often toxic and expensive metal catalysts. In the context of synthesizing pyridine-containing anilines and related heterocycles, organocatalysts offer mild, efficient, and highly selective routes.

A notable example is the use of 1,4-diazabicyclo[2.2.2]octane (DABCO), an inexpensive and non-toxic base catalyst, which has proven effective in various organic transformations. d-nb.info Research has demonstrated DABCO's utility in the one-pot synthesis of novel 2-arylidene-2H-thiazolo[3,2-a]quinazoline-1,5-diones. d-nb.infonih.gov This reaction proceeds through a Michael-type addition, showcasing the catalyst's ability to facilitate complex cyclizations under mild conditions. d-nb.info While not a direct synthesis of this compound, this methodology highlights the potential of organocatalysts to construct fused heterocyclic systems that can be precursors or analogues.

Furthermore, three-component reactions catalyzed by organocatalysts represent a highly efficient strategy. For instance, the reaction of pyruvate, aldehydes, and anilines can be catalyzed by hydrogen-bonding catalysts like thiourea (B124793) or phosphoric acid to produce highly substituted pyrrol-2-ones. researchgate.net Phosphoric acid has also been employed as an effective catalyst in the one-pot, three-component synthesis of 2-(3H-imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides, demonstrating its utility in creating complex pyridine-fused systems in an eco-friendly manner. researchgate.net These multicomponent approaches, driven by simple organic molecules, offer a direct path to structurally diverse compounds with high atom economy.

Table 1: Examples of Organocatalytic Methodologies
CatalystReaction TypeSubstratesProductsKey Features
DABCO Michael Addition/CyclizationMethyl-2-(2-thiocyanatoacetamido)benzoate, Arylidene malononitriles2-Arylidene-2H-thiazolo[3,2-a]quinazoline-1,5-dionesMild, efficient, convenient one-pot synthesis. d-nb.infonih.gov
Phosphoric Acid One-pot Three-componentDiethylphthalate, Anilines, Pyridine-2,3-diamine2-(3H-Imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamidesEco-friendly, short reaction time, easy workup. researchgate.net
Thiourea derivatives Three-componentAldehydes, Amines, Ethyl pyruvate3-Amino substituted 1,5-dihydro-2H-pyrrol-2-onesHomogenous acidic catalysis. researchgate.net

3 Photoredox Catalysis and Light-Driven Reactions

Visible-light photoredox catalysis has become a cornerstone of modern organic synthesis, offering a sustainable and powerful method to forge challenging chemical bonds under mild conditions. chim.itbeilstein-journals.org This approach utilizes a photocatalyst that, upon absorbing visible light, can initiate chemical reactions through single-electron transfer (SET) processes. chim.it This strategy is particularly relevant for the synthesis of biaryl compounds like this compound.

Research has demonstrated a visible-light-induced strategy for the synthesis of 2-(pyridin-2-yl)anilines through palladium-catalyzed C-H hydroxylation of aromatics with a nitrogen-heterocyclic directing group. researchgate.net While this specific example leads to a phenol, the underlying principle of light-driven, directed C-H functionalization is a key strategy for creating substituted biaryls. The use of visible light (λ=400-700 nm) is considered a mild and environmentally friendly alternative to high-energy UV light, which can often lead to unselective reactions. chim.it

The choice of photocatalyst is crucial and can range from transition metal complexes to purely organic dyes. Iridium complexes, such as Ir(ppy)₃, have been effectively used in the direct coupling of N-methylmorpholine with unfunctionalized pyridazine, a heterocycle similar to pyridine. acs.org This reaction highlights the sensitivity of photoredox systems to reaction parameters like light source and intensity, which must be carefully optimized. acs.org Alternatively, metal-free organic dyes like Eosin Y can catalyze C-H (hetero)arylation of heterocycles with anilines, providing a more sustainable and less toxic option. beilstein-journals.org These reactions often proceed at room temperature, further enhancing their green profile. beilstein-journals.org

Table 2: Examples of Photoredox Catalysis Systems
Photocatalyst SystemReaction TypeKey Features
Palladium catalyst / Visible Light C-H HydroxylationUtilizes a directing group for regioselective functionalization of (hetero)arenes. researchgate.net
Iridium complexes (e.g., Ir(ppy)₃) Minisci Radical AlkylationEnables challenging bond constructions in complex pharmaceutical targets; sensitive to light source and power. acs.org
Eosin Y (Organic Dye) / Blue LEDs C-H (Hetero)arylationMetal-free catalysis, operates at room temperature, demonstrates high sustainability. beilstein-journals.org
Gold(I) catalyst / Visible Light Homocoupling of Arylazo SulfonesPhotocatalyst-free generation of aryl radicals for C-C bond formation. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-3-pyridin-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2/c12-10-5-4-8(13)7-9(10)11-3-1-2-6-14-11/h1-7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWVLHTCIAZPQAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=C(C=CC(=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20653956
Record name 4-Chloro-3-(pyridin-2-yl)aniline
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Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879088-41-2
Record name 4-Chloro-3-(2-pyridinyl)benzenamine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-(pyridin-2-yl)aniline
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Reactivity and Transformation of 4 Chloro 3 Pyridin 2 Yl Aniline

Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) and Pyridine (B92270) Rings

The aniline and pyridine rings in 4-Chloro-3-(pyridin-2-yl)aniline exhibit different reactivities towards electrophilic aromatic substitution. The aniline ring is activated by the amino group, directing electrophiles to the ortho and para positions. However, the position para to the amino group is already substituted with a chloro atom. The pyridine ring, being an electron-deficient heterocycle, is generally deactivated towards electrophilic attack.

Detailed studies on the electrophilic aromatic substitution of this compound itself are not extensively documented in the reviewed literature. However, the reactivity can be inferred from the behavior of related substituted anilines and pyridines. For instance, the nitration of 2-(2-chlorophenyl)pyridine (B8785613), a precursor, can be achieved using potassium nitrate (B79036) in sulfuric acid to yield 2-(2-chloro-5-nitrophenyl)pyridine, which is then reduced to this compound. google.com This suggests that electrophilic substitution on the aniline precursor ring occurs at the position para to the chloro group and meta to the pyridine ring.

Nucleophilic Aromatic Substitution Reactions Involving the Chloro Moiety

The chloro group attached to the aniline ring is generally unreactive towards nucleophilic aromatic substitution under standard conditions. However, its reactivity can be enhanced in the presence of a catalyst, typically a transition metal complex. Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose.

While specific examples for this compound are not abundant in the literature, related compounds like 4-chloro-3(2H)-pyridazinones undergo palladium-catalyzed amination with anilines and other amines in good to excellent yields. researchgate.net This suggests that the chloro group in this compound could similarly be replaced by various nucleophiles through catalytic cycles involving oxidative addition, transmetalation, and reductive elimination. acs.org Such reactions provide a powerful tool for introducing a wide range of functional groups at this position.

Transformations at the Amino Group: Acylation, Alkylation, and Functionalization

The primary amino group in this compound is a key site for various chemical transformations, including acylation, alkylation, and other functionalizations. These reactions are fundamental in modifying the compound's properties and for its use as a building block in the synthesis of more complex molecules.

Acylation: The amino group can be readily acylated using acylating agents such as acyl chlorides or anhydrides. For example, the reaction of this compound with methanesulfonyl chloride in the presence of a base like N-ethyl-N-isopropylpropan-2-amine leads to the formation of the corresponding sulfonamide. google.com

Alkylation: Alkylation of the amino group can also be achieved, though direct alkylation may sometimes lead to mixtures of mono- and di-alkylated products.

Other Functionalizations: The amino group serves as a handle for a variety of other functionalizations. It can be converted to a diazonium salt, which can then be subjected to a range of Sandmeyer-type reactions to introduce functionalities like hydroxyl, cyano, or other halides.

A summary of representative transformations at the amino group is presented in the table below.

ReagentProduct TypeReference
Methanesulfonyl chlorideSulfonamide google.com

Heterocycle Functionalization: Reactions on the Pyridine Nitrogen and Carbon Atoms

The pyridine ring in this compound offers additional sites for functionalization, both at the nitrogen atom and the carbon atoms of the ring.

Reactions on the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen makes it nucleophilic and susceptible to reactions with electrophiles. For instance, it can be N-oxidized to form the corresponding pyridine N-oxide. Pyridine N-oxides are valuable intermediates as they can facilitate further functionalization of the pyridine ring. organic-chemistry.org

Reactions on the Pyridine Carbon Atoms: The carbon atoms of the pyridine ring are generally electron-deficient and thus resistant to electrophilic attack. However, they can undergo nucleophilic substitution, particularly at the positions ortho and para to the nitrogen atom, especially if a good leaving group is present. Direct C-H functionalization of the pyridine ring is also a possibility, often requiring metal catalysis. For example, copper-mediated C-H amination has been used to introduce a primary amino group onto pyridine rings. rsc.org

Directed ortho-Metalation and Other Directed Functionalization Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. organic-chemistry.org This technique relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. uwindsor.ca

In this compound, both the amino group and the pyridine nitrogen can potentially act as DMGs. The amino group, particularly after protection as a carbamate (B1207046) or amide, is a well-established DMG. acs.org The pyridine nitrogen can also direct metalation to the C3 position of the pyridine ring. The interplay between these two directing groups would determine the regioselectivity of the metalation. While specific DoM studies on this compound are not detailed in the provided search results, the principles of DoM on substituted anilines and pyridines suggest that this would be a viable strategy for introducing substituents at specific positions of both the aniline and pyridine rings. researchgate.net

Oxidative and Reductive Transformations of the Compound

The this compound molecule can undergo both oxidative and reductive transformations.

Oxidative Transformations: The aniline moiety is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, various products can be obtained. For instance, aromatic amines can be oxidized to form nitroso or nitro compounds. kingston.ac.uk The oxidation of anilines can also lead to the formation of radical cations, which can then undergo further reactions. rsc.org

Reductive Transformations: The primary synthesis of this compound involves the reduction of the corresponding nitro compound, 2-(2-chloro-5-nitrophenyl)pyridine. google.com This reduction is typically achieved using reducing agents like tin(II) chloride or through catalytic hydrogenation with platinum on carbon. google.comgoogle.com The pyridine ring itself can also be reduced under certain conditions, although this generally requires more forcing conditions than the reduction of a nitro group.

A summary of key reductive transformations is provided below.

Starting MaterialReducing AgentProductReference
2-(2-chloro-5-nitrophenyl)pyridineSnCl2This compound google.com
2-(2-chloro-5-nitrophenyl)pyridineH2, Pt/CThis compound google.com

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework and the chemical environment of individual atoms.

One-dimensional (1D) NMR provides fundamental information about the number and types of atoms in a molecule.

¹H NMR: Proton NMR spectra reveal the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. For 4-Chloro-3-(pyridin-2-yl)aniline, the spectrum is expected to show distinct signals for the protons on the aniline (B41778) and pyridine (B92270) rings. The protons of the aniline moiety and the pyridine ring will appear in the aromatic region (typically δ 6.5-8.5 ppm). The amino (-NH₂) protons would likely appear as a broad singlet.

¹³C NMR: Carbon-13 NMR spectroscopy identifies the number of non-equivalent carbon atoms in the molecule. The spectrum for this compound would show 11 distinct signals in the aromatic region (typically δ 110-160 ppm), corresponding to the five carbons of the aniline ring and the six carbons of the pyridine ring. The carbon atom bonded to the chlorine (C-Cl) and the carbon bonded to the amino group (C-N) will have characteristic chemical shifts influenced by the electronegativity of these substituents.

¹⁵N NMR: Nitrogen-15 NMR, although less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, provides direct information about the nitrogen atoms. Two signals would be expected for this compound: one for the aniline nitrogen and one for the pyridine nitrogen, each with a characteristic chemical shift reflecting its unique electronic environment.

While detailed, peer-reviewed ¹H and ¹³C NMR data for this compound are not extensively published, data from the closely related compound 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline can provide insight into the expected chemical shifts. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for the Related Compound 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline

This data is for a structurally similar compound and serves as an illustrative example.

Click to view interactive data table
Atom TypeChemical Shift (δ) in ppm
¹H NMR (Pyridine Ring)7.23 - 8.57
¹H NMR (Aniline Ring)6.77 - 7.20
¹³C NMR (Pyridine Ring)122.14 - 149.34
¹³C NMR (Aniline Ring)114.67 - 145.77

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. A COSY spectrum of this compound would show cross-peaks between adjacent protons on both the aniline and pyridine rings, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of each carbon signal by linking it to its known proton signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. This is particularly vital for connecting the pyridine and aniline rings by showing a correlation between a proton on one ring and a carbon on the other, across the C-C bond that joins them. It also helps in assigning quaternary (non-protonated) carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is essential for determining the molecule's conformation and stereochemistry. For this compound, NOESY could show through-space correlations between protons on the pyridine ring and protons on the aniline ring, confirming their proximity.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry measures the m/z ratio with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental formula of a molecule. For this compound (C₁₁H₉ClN₂), HRMS would confirm its molecular weight and composition by matching the experimental mass to the calculated exact mass. The presence of chlorine would be evident from the characteristic M+2 isotopic peak, where the ratio of the [M]⁺ peak (containing ³⁵Cl) to the [M+2]⁺ peak (containing ³⁷Cl) is approximately 3:1.

Table 2: Expected HRMS Data for this compound

Click to view interactive data table
IonMolecular FormulaCalculated Exact Mass
[M]⁺C₁₁H₉³⁵ClN₂204.0454
[M+2]⁺C₁₁H₉³⁷ClN₂206.0425

Hyphenated chromatographic-mass spectrometric techniques are essential for analyzing mixtures and confirming the purity of a compound. sigmaaldrich.com A patent describing the synthesis of this compound notes the use of LC-MS to assess its purity. google.com

GC-MS: This technique separates volatile compounds in the gas phase before they are detected by a mass spectrometer. It is suitable for analyzing the purity of this compound and identifying any volatile impurities.

LC-MS: Liquid chromatography-mass spectrometry is a powerful technique that separates compounds in a liquid phase before mass analysis. bldpharm.com It is particularly useful for less volatile or thermally unstable compounds. In the context of this compound, LC-MS would be used to establish a purity profile and, through analysis of the mass spectrum, confirm the molecular weight of the main component. ambeed.comvulcanchem.com The fragmentation pattern observed in the mass spectrum can provide structural information. For instance, fragmentation of the related isomer 5-Chloro-2-(pyridin-2-yl)aniline is reported to involve the loss of the chlorine atom and cleavage of the pyridine ring. researchgate.net Similar fragmentation pathways, such as the loss of Cl• or HCN from the pyridine ring, would be expected for this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are used to identify the functional groups present in a compound.

Infrared (IR) Spectroscopy: An IR spectrum provides information on the characteristic vibrations of different bonds. For this compound, key expected absorptions would include N-H stretching vibrations for the amine group (typically a doublet around 3300-3500 cm⁻¹), C-H stretching for the aromatic rings (~3000-3100 cm⁻¹), C=C and C=N stretching within the aromatic rings (1400-1600 cm⁻¹), and a characteristic C-Cl stretching vibration (usually in the 1000-1100 cm⁻¹ region, though it can be lower). The FT-IR spectrum of the related 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline shows a strong N-H stretch at 3264 cm⁻¹ and a C-Cl vibration at 741 cm⁻¹. mdpi.com

Raman Spectroscopy: Raman spectroscopy also provides information on molecular vibrations but is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to IR. The aromatic ring vibrations and the C-Cl bond would be expected to show characteristic signals in the Raman spectrum.

Table 3: Expected Characteristic Vibrational Frequencies for this compound

Click to view interactive data table
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amine (N-H)Symmetric & Asymmetric Stretch3300 - 3500
Aromatic (C-H)Stretch3000 - 3100
Aromatic (C=C) / Pyridine (C=N)Ring Stretch1400 - 1620
C-NStretch1250 - 1350
C-ClStretch700 - 850

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. While a specific, publicly available single-crystal X-ray structure for this compound was not found in the search, the principles of this technique are well-demonstrated by the structural analysis of closely related compounds. For instance, the crystal structures of isomers and derivatives like 4-Chloro-N-(pyrimidin-2-yl)aniline and 4-Chloro-N-(pyrazin-2-yl)aniline have been successfully determined. nih.govresearchgate.net

In a typical X-ray diffraction experiment, a crystal of the compound is bombarded with X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, researchers can calculate the electron density map of the molecule and, from that, determine the precise coordinates of each atom. This provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. nih.gov

For example, the analysis of 4-Chloro-N-(pyrimidin-2-yl)aniline revealed a dimeric structure formed through hydrogen bonds between the amino N-H group of one molecule and a nitrogen atom on the pyrimidyl ring of an adjacent molecule. nih.gov A similar technique, X-ray powder diffraction (XRPD), is used to characterize the crystalline form of bulk materials, as demonstrated in the analysis of a derivative, 2-Chloro-N-(4-chloro-3-pyridin-2-ylphenyl)-4-methylsulfonylbenzamide. google.com This method provides a characteristic fingerprint of the crystalline solid, which is useful for quality control and polymorphism studies. google.com

Table 1: Example Crystal Data for a Related Compound: 4-Chloro-N-(pyrimidin-2-yl)aniline nih.gov

ParameterValue
Chemical FormulaC₁₀H₈ClN₃
Molecular Weight205.64
Crystal SystemTriclinic
Space GroupP-1
a (Å)3.7750 (1)
b (Å)10.0589 (3)
c (Å)12.0116 (3)
α (°)89.237 (1)
β (°)89.037 (1)
γ (°)89.399 (2)
Volume (ų)455.98 (2)
Z (molecules/unit cell)2
Temperature (K)100 (2)

This table presents data for a related isomer to illustrate the type of information obtained from X-ray crystallography.

Chromatographic Techniques for Separation and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate. For a compound like this compound, chromatography is indispensable for assessing purity and for purification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for verifying the purity of this compound. Commercial suppliers frequently provide HPLC data to certify the quality of their material. achemblock.comambeed.com The method separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed into a column.

In a typical reverse-phase HPLC setup for an aniline derivative, a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol). bohrium.com As the mobile phase is pumped through the column under high pressure, compounds with higher polarity elute faster, while less polar compounds are retained longer by the stationary phase. A detector, commonly a UV-Vis spectrophotometer, records the absorbance of the eluate over time, producing a chromatogram. The purity of the sample is determined by comparing the area of the main peak corresponding to this compound against the areas of any impurity peaks. For instance, derivatives of this compound have been shown to achieve purities greater than 99% as measured by HPLC. google.com

Gas Chromatography (GC) is another powerful separation technique, particularly suited for volatile and thermally stable compounds. While specific GC methods for this compound are not detailed, established methods for other anilines, such as EPA Method 8131, provide a strong foundation for its analysis. epa.gov In GC, the mobile phase is an inert gas (like helium or nitrogen), and the stationary phase is a microscopic layer of liquid or polymer on an inert solid support, inside a long, thin tube called a capillary column. restek.com

The sample is vaporized in an injector and carried by the gas through the column. Separation occurs based on the compound's boiling point and its interactions with the stationary phase. Compounds with lower boiling points and weaker interactions travel faster. For aniline derivatives, a nitrogen-phosphorus detector (NPD) is often recommended due to its high sensitivity and selectivity for nitrogen-containing compounds. epa.gov

Table 2: Example GC Conditions for Aniline Derivatives restek.com

ParameterCondition
ColumnRxi-35Sil MS, 30 m, 0.25 mm ID, 0.25 µm
Injection1 µL splitless
LinerSplitless single taper w/wool
Inlet Temperature280 °C
Carrier GasHelium, 1.2 mL/min (constant flow)
Oven Program60 °C (hold 1 min) to 320 °C at 15 °C/min (hold 5 min)
DetectorMass Spectrometer (MS)

This table shows typical conditions for the analysis of related arylamines and serves as a guide for developing a method for this compound.

When high-purity samples of this compound are needed for research or as a reference standard, preparative chromatography is the method of choice. This technique operates on the same principles as analytical HPLC or GC but uses larger columns and higher flow rates to handle larger quantities of material.

Preparative HPLC, in particular, is frequently used to purify products from complex reaction mixtures. beilstein-journals.org For example, in syntheses involving related pyridyl compounds, the crude product is often subjected to preparative reverse-phase HPLC. google.comrsc.org The mobile phase composition is optimized to achieve the best separation between the target compound and any byproducts or unreacted starting materials. Fractions of the eluate are collected at different times, and those containing the pure compound (as determined by analytical HPLC or other means) are combined and the solvent is evaporated to yield the purified product.

Advanced Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques combine two or more analytical methods to gain more information from a sample. The coupling of a separation technique (like GC or LC) with a spectroscopic detection method (like mass spectrometry) is particularly powerful for the unambiguous identification of compounds in complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential tool for the analysis of this compound and its derivatives. ambeed.combldpharm.com After components are separated by the LC system, they are introduced into the mass spectrometer. The MS ionizes the molecules and then separates the ions based on their mass-to-charge ratio (m/z), providing molecular weight information and fragmentation patterns that act as a molecular fingerprint. LC-MS/MS (tandem mass spectrometry) adds another layer of specificity, allowing for the selective detection and quantification of trace-level impurities, including potential genotoxic ones, in a drug substance. bohrium.comresearchgate.net This high sensitivity and selectivity make it an invaluable method in pharmaceutical development and quality control. researchgate.netresearchgate.net

Similarly, Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. researchgate.net It is highly effective for identifying unknown volatile and semi-volatile components in a sample. The resulting mass spectrum for each separated peak can be compared against extensive libraries for positive identification, a process that is crucial when analyzing for potential impurities or degradation products.

Theoretical and Computational Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of 4-Chloro-3-(pyridin-2-yl)aniline. These computational methods provide insights into the distribution of electrons within the molecule, which in turn governs its chemical behavior. The presence of both electron-donating (aniline) and electron-withdrawing (chloro and pyridinyl) groups creates a unique electronic environment. smolecule.com

The reactivity of the molecule is influenced by these electronic characteristics. For instance, the aniline (B41778) and pyridine (B92270) moieties can act as ligands, coordinating with metal ions, which is significant for applications in catalysis. smolecule.com The chloro group is susceptible to nucleophilic substitution reactions, while the amino group can undergo various transformations, including reduction to form secondary amines. smolecule.com

Density Functional Theory (DFT) for Molecular Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a powerful computational tool used to optimize the molecular geometry of this compound and predict its spectroscopic properties. DFT calculations, often using basis sets like B3LYP/6-311++G(d,p), can determine the most stable three-dimensional arrangement of atoms in the molecule. researchgate.netresearchgate.netresearchgate.net These calculations provide bond lengths and angles that are often in good agreement with experimental data. researchgate.net

Furthermore, DFT is employed to predict vibrational spectra (FT-IR and Raman), which helps in the characterization of the compound. researchgate.netresearchgate.netresearchgate.net By calculating the vibrational frequencies, researchers can assign specific peaks in the experimental spectra to the corresponding molecular vibrations. researchgate.net Similarly, DFT can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts and electronic absorption spectra (UV-Vis), providing a comprehensive understanding of the molecule's spectroscopic signature. researchgate.netresearchgate.nettandfonline.com

Table 1: Predicted Spectroscopic Data for a Related Compound (2-chloro-6-methoxypyridine-4-carboxylic acid) using DFT

Spectroscopic Data Predicted Value
¹³C NMR (ppm)
C1164.3
C5166.1
C7166.1
C1154.7
First Hyperpolarizability (βtot) 20.354 × 10⁻³¹ cm⁵/esu

This data is for a structurally related compound and is presented for illustrative purposes of DFT's predictive capabilities. tandfonline.com

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling plays a crucial role in understanding the reaction mechanisms involving this compound. These models can map out the energy landscape of a chemical reaction, identifying the most likely pathway from reactants to products. A key aspect of this is the characterization of transition states, which are high-energy intermediates that represent the energy barrier for a reaction.

For example, in the synthesis of derivatives from this compound, computational models can elucidate the step-by-step process of bond formation and cleavage. google.com This information is invaluable for optimizing reaction conditions to improve yields and selectivity.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are used to study the dynamic behavior of this compound over time. These simulations provide insights into the molecule's conformational flexibility and its interactions with other molecules, such as solvents or biological targets. mdpi.com

By simulating the movement of atoms, MD can reveal the different shapes (conformations) the molecule can adopt and the energetic favorability of each. This is particularly important for understanding how the molecule might bind to a receptor protein. mdpi.com Furthermore, MD simulations can characterize the non-covalent interactions, like hydrogen bonds and van der Waals forces, that govern how this compound interacts with its environment. researchgate.net

In Silico Design and Prediction of Derivatives and Their Potential Applications

The insights gained from the aforementioned computational studies are leveraged in the in silico design of novel derivatives of this compound with potentially enhanced properties. nih.govrsc.orgresearchgate.net By making virtual modifications to the parent structure, researchers can predict how these changes will affect the molecule's activity and other properties.

This rational design approach is particularly prominent in drug discovery. For instance, derivatives of this compound are being investigated as potential inhibitors of specific enzymes or as antagonists for cell surface receptors. smolecule.comchemicalbook.compharmaffiliates.com Computational screening of virtual libraries of derivatives can prioritize which compounds to synthesize and test in the laboratory, saving significant time and resources. nih.govrsc.orgresearchgate.netresearchgate.net

Applications As a Chemical Scaffold and Precursor

Role in the Synthesis of Complex Organic Molecules

The intrinsic reactivity and structural features of 4-Chloro-3-(pyridin-2-yl)aniline make it a valuable starting material for the construction of intricate molecular architectures. A prime example of its utility is in the synthesis of Smoothened (SMO) antagonists. The SMO receptor is a key component of the Hedgehog (Hh) signaling pathway, which is often dysregulated in various cancers.

Researchers have successfully utilized this compound as a key intermediate in the preparation of novel SMO antagonists bearing a purine (B94841) scaffold. mdpi.comnih.govcofc.edu The synthesis typically involves a multi-step sequence where the aniline (B41778) and pyridine (B92270) functionalities of the molecule are strategically modified to build the final complex structure. These efforts have led to the discovery of potent compounds that show significant antitumour activity in both in vitro and in vivo models. mdpi.comnih.govcofc.edu The development of these complex molecules highlights the importance of this compound as a foundational scaffold in medicinal chemistry.

Precursor for Advanced Materials

The unique electronic and structural properties of this compound also position it as a promising precursor for a variety of advanced materials with tailored functionalities.

Monomers for Polymer Synthesis

The presence of a reactive aniline group allows this compound to serve as a monomer in polymerization reactions. Polyanilines and their derivatives are a well-known class of conducting polymers with diverse applications. nih.govrsc.org The incorporation of the pyridyl and chloro substituents into the polymer backbone can significantly modify the electronic properties, solubility, and processing characteristics of the resulting materials. researchgate.net While specific research on the polymerization of this compound is an area of ongoing investigation, its potential as a monomer for creating functional polychloroanilines with applications in sensors and electrocatalysis is noteworthy. researchgate.net

Furthermore, this compound is identified as a potential building block for Covalent Organic Frameworks (COFs), which are crystalline porous polymers with applications in gas storage, separation, and catalysis. The defined geometry and reactive sites of this compound make it a candidate for the bottom-up synthesis of highly ordered, functional COF materials.

Ligands for Coordination Chemistry and Catalysis

The pyridine nitrogen atom in this compound provides a coordination site for metal ions, making it a valuable component in the design of ligands for coordination chemistry and catalysis. The formation of metal-organic frameworks (MOFs) and other coordination complexes can lead to materials with interesting catalytic, magnetic, and optical properties. researchgate.netnih.govresearchgate.net

Derivatives of pyridine and aniline are widely used to create ligands that can stabilize various metal centers, which in turn can catalyze a range of organic transformations. rsc.org While direct catalytic applications of complexes derived from this compound are still being explored, the foundational chemistry of related pyridine-containing ligands in catalysis is well-established.

Building Blocks for Supramolecular Assemblies and Frameworks

The ability of the pyridine and aniline moieties to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes this compound an attractive building block for the construction of supramolecular assemblies. mdpi.com These self-assembled structures can form well-defined architectures, including supramolecular polymers and frameworks, with emergent properties. tue.nl

The deliberate design of molecules that can self-assemble into functional architectures is a key area of supramolecular chemistry. The specific arrangement of donor and acceptor sites in this compound provides a template for directing the formation of complex supramolecular structures.

Components in Organic Electronic Materials

The conjugated π-system of this compound suggests its potential for use in organic electronic materials. Aniline and its derivatives are known to be components of hole-transporting materials used in Organic Light-Emitting Diodes (OLEDs). nih.gov Recent research has highlighted the use of aniline-bridged compounds in multiresonant thermally activated delayed fluorescence (MR-TADF) emitters for efficient orange OLEDs. st-andrews.ac.uk

While direct incorporation of this compound into OLEDs or Organic Field-Effect Transistors (OFETs) has not been extensively reported, its structural motifs are relevant to the design of new organic semiconductors. The electronic properties of the molecule can be tuned through chemical modification, potentially leading to materials with optimized charge transport and light-emitting characteristics. mdpi.com

Development of Chemical Probes and Biological Tools (Focus on molecular design and interaction principles)

The structural framework of this compound can be adapted for the development of chemical probes and biological tools. Fluorescent probes are essential for visualizing biological processes, and the design of such probes often relies on a core scaffold that can be functionalized to recognize specific analytes or cellular components. nih.govnih.govpsu.edu

Pyridine-containing compounds are frequently used in the design of fluorescent sensors for metal ions and other biologically relevant species. The design principle often involves modulating the photophysical properties of a fluorophore through the binding of a target molecule to a chelating unit that includes the pyridine nitrogen. While specific probes derived from this compound are yet to be widely reported, its scaffold provides a foundation for the rational design of new fluorescent probes for biological imaging.

Design of Scaffolds for Medicinal Chemistry Research (Emphasis on structure-activity relationship design principles, not pharmacological outcomes or doses)

The compound this compound serves as a privileged scaffold in medicinal chemistry due to its unique structural and electronic properties. Its three key components—the aniline ring, the pyridine ring, and the chlorine substituent—provide multiple vectors for chemical modification. The design of derivatives from this scaffold is guided by structure-activity relationship (SAR) principles aimed at systematically modifying its physicochemical properties to optimize interactions with biological targets. The primary goal is to explore chemical space and establish a correlation between structural changes and the molecule's potential for specific binding interactions.

The core design principles for modifying this scaffold revolve around several key strategies:

Modulation of Physicochemical Properties: Altering lipophilicity, electronic distribution, and solubility through the introduction of various functional groups.

Probing for Key Interactions: Introducing substituents that can act as hydrogen bond donors or acceptors, or that can form other non-covalent interactions like pi-stacking or hydrophobic interactions.

Conformational Control: Modifying the structure to restrict or alter the relative orientation of the phenyl and pyridinyl rings, which can be crucial for fitting into a specific binding pocket.

Metabolic Stability: Replacing or modifying metabolically labile sites to improve the compound's pharmacokinetic profile. For instance, substituting an aniline moiety with a pyridine ring can be a strategy to mitigate potential metabolic issues associated with anilines.

Systematic modifications are typically explored at three primary locations on the this compound scaffold: the aniline amino group, the substituted phenyl ring, and the pyridine ring.

Modifications of the Aniline Amino Group

The primary amine of the aniline moiety is a versatile functional group that can be readily modified to explore its role as a hydrogen bond donor and to introduce a wide variety of substituents. These modifications are fundamental in SAR studies to probe the requirements of a target's binding site.

Key design principles include:

Acylation to Form Amides: Converting the amine to an amide introduces a carbonyl group, which is an excellent hydrogen bond acceptor. The R-group of the acyl chain can be varied to explore different sizes, shapes, and polarities.

Formation of Ureas and Thioureas: Reacting the amine with isocyanates or isothiocyanates yields ureas and thioureas, respectively. These functional groups provide additional hydrogen bond donors and acceptors, allowing for the exploration of more extensive hydrogen bonding networks.

Alkylation: Introducing alkyl groups of varying sizes can probe for hydrophobic pockets near the aniline nitrogen.

The following table outlines common modifications to the aniline amino group and the design rationale behind them.

Modification Type Resulting Functional Group Structural Change Design Rationale (Structure-Activity Principle)
AcylationAmide-NH₂ → -NH-C(=O)RIntroduce hydrogen bond acceptor (C=O); vary R group to explore steric and electronic effects.
SulfonylationSulfonamide-NH₂ → -NH-S(=O)₂RIntroduce strong hydrogen bond acceptor group; tetrahedral geometry can probe different binding space than planar amides.
Urea FormationUrea-NH₂ → -NH-C(=O)NHRAdd multiple hydrogen bond donors and acceptors; allows for extension into different regions of a binding pocket.
Reductive AminationSecondary/Tertiary Amine-NH₂ → -NHR or -NR₂Modulate basicity and lipophilicity; explore hydrophobic interactions.

Modifications of the Phenyl and Pyridine Rings

Substitution on the aromatic rings allows for the fine-tuning of the electronic properties and steric profile of the scaffold. The existing chlorine atom already influences the electronic nature of the phenyl ring, and further substitutions can build upon this to optimize interactions.

Design principles for aromatic ring substitution include:

Varying Halogen Substituents: Replacing the chlorine with other halogens (F, Br, I) can systematically alter the electronic properties (inductive and resonance effects) and the potential for halogen bonding.

Introduction of Electron-Donating or -Withdrawing Groups: Adding groups like methoxy (B1213986) (-OCH₃) or trifluoromethyl (-CF₃) to either ring can significantly change the electron density and dipole moment of the molecule, which can be critical for electrostatic interactions with a target. acs.org For example, a trifluoromethyl group is a strong electron-withdrawing group that can also participate in hydrophobic interactions.

Addition of Steric Bulk: Introducing larger groups can probe the size and shape of the binding site and can also be used to control the conformation of the molecule by restricting rotation around the biaryl bond.

The table below details representative modifications to the aromatic rings and their intended purpose in SAR exploration.

Modification Location Substituent Type Example Substituent Design Rationale (Structure-Activity Principle)
Phenyl RingHalogen-F, -BrModulate electronic properties and lipophilicity; explore potential for halogen bonding.
Phenyl RingElectron-Withdrawing-CF₃, -CN, -NO₂Decrease electron density of the ring; potentially enhance pi-stacking interactions or act as hydrogen bond acceptors.
Phenyl RingElectron-Donating-OCH₃, -CH₃Increase electron density of the ring; can also serve as a hydrophobic group or hydrogen bond acceptor.
Pyridine RingAlkyl/Aryl Groups-CH₃, -PhIntroduce steric bulk to probe pocket size; explore hydrophobic or pi-stacking interactions.
Pyridine RingPolar Groups-OH, -NH₂Introduce hydrogen bond donors/acceptors to form specific interactions with the target.

By systematically applying these design principles, medicinal chemists can generate a library of compounds derived from the this compound scaffold. The analysis of how these structural changes affect the molecule's properties provides a detailed understanding of the structure-activity relationship, which is essential for the rational design of more complex molecules for further research.

Emerging Research Directions and Future Perspectives

Integration with Artificial Intelligence and Machine Learning for Synthesis Prediction and Optimization

Machine learning algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of specific reactions, including potential yields and side products. researchgate.net This predictive power allows chemists to identify the most promising synthetic strategies before entering the lab, saving significant time and resources. researchgate.net Furthermore, ML models can optimize reaction conditions (e.g., temperature, solvent, catalyst) to maximize yield and purity, a critical factor in industrial production.

Data-driven synthesis planning is a key component being evaluated by major research consortia, indicating a strong trend towards integrating these computational tools into daily laboratory workflows. researchgate.net For 4-Chloro-3-(pyridin-2-yl)aniline, this could mean the discovery of novel, more efficient synthetic pathways that bypass traditional, multi-step procedures.

AI/ML Model TypeApplication in Synthesis PlanningPotential Impact on this compound Synthesis
Template-Based Retrosynthesis Uses predefined reaction rules or templates to propose disconnection strategies.Rapidly identifies known reaction types applicable to the target structure.
Template-Free Retrosynthesis Employs deep learning to predict reactant combinations without relying on predefined rules.Can uncover novel and non-intuitive synthetic routes.
Forward-Reaction Prediction Predicts the product(s) of a given set of reactants and conditions.Validates proposed synthetic steps and identifies potential side reactions.
Condition Optimization Uses regression models to predict optimal reaction parameters (temperature, catalyst, etc.).Increases yield and purity while minimizing waste and cost.

Continuous Flow Synthesis and Automated Chemical Synthesis

Continuous flow chemistry is emerging as a superior alternative to traditional batch processing for the synthesis of fine chemicals and pharmaceutical intermediates. researchgate.netrsc.org This technology offers enhanced control over reaction parameters, leading to improved safety, efficiency, and scalability. nih.gov The synthesis of this compound, which involves steps like nitration and reduction, could greatly benefit from this approach.

In a flow reactor, reagents are pumped through a network of tubes where they mix and react. This setup allows for excellent heat and mass transfer, precise control of residence time, and the safe handling of hazardous intermediates or exothermic reactions. chemicalbook.com For instance, the reduction of the nitro-group precursor, 2-(2-chloro-5-nitrophenyl)pyridine, to form the final aniline (B41778) can be performed more safely and efficiently in a continuous flow system, often using packed-bed catalysts. chemicalbook.com

The integration of Process Analytical Technology (PAT) with flow reactors enables real-time monitoring of the reaction, ensuring consistent product quality. nih.gov This leads to fully automated chemical synthesis, where control systems adjust parameters based on real-time data to maintain optimal output, maximizing yield and minimizing the formation of impurities. nih.gov Such automated systems represent the future of specialty chemical manufacturing, promising higher reproducibility and reduced operational costs.

Exploration of Unconventional Reactivity Modes for Derivatization

Beyond its role as an intermediate, the structure of this compound offers multiple sites for further functionalization through unconventional reactivity modes. These advanced methods can create complex analogues that are inaccessible through traditional cross-coupling reactions.

C-H Activation: The molecule contains numerous C-H bonds on both the aniline and pyridine (B92270) rings. Transition-metal catalysis can be used to selectively functionalize these bonds. researchgate.net The amino group of the aniline and the nitrogen atom of the pyridine can act as directing groups, guiding catalysts to specific ortho-positions. acs.orgresearchgate.net This allows for the direct introduction of new aryl or alkyl groups, providing a highly atom-economical route to novel derivatives. For example, palladium-catalyzed ortho-arylation of unprotected anilines has been demonstrated, a technique directly applicable to this compound. acs.org

Photoredox and Electrochemical Synthesis: These methods use light or electricity, respectively, to drive chemical reactions under mild conditions. Photocatalysis could be employed to generate radical intermediates from the chloroaniline moiety, which could then participate in a variety of coupling reactions. researchgate.netmdpi.com Electrosynthesis offers a green alternative for forming new bonds, potentially enabling novel C-N or C-C couplings by manipulating the redox properties of the aniline and pyridine rings, avoiding the need for harsh chemical oxidants or reductants. researchgate.netchemistryworld.com

Pyridyne Chemistry: The generation of highly reactive intermediates like pyridynes from appropriately substituted precursors opens up unique reaction pathways. nih.gov A derivative of this compound could be designed to form a 3,4-pyridyne intermediate, which can then undergo cycloaddition or nucleophilic addition reactions to rapidly construct highly functionalized, polycyclic systems. nih.gov

Sustainable and Biocatalytic Routes to Analogues and Derivatives

The principles of green chemistry are increasingly guiding the development of new synthetic processes. For a compound like this compound, this involves minimizing waste, using less hazardous solvents, and exploring renewable resources.

Biocatalysis, the use of enzymes or whole-cell systems to perform chemical transformations, is a cornerstone of sustainable synthesis. rsc.orgresearchgate.net Enzymes operate under mild conditions (room temperature and neutral pH) and exhibit high chemo-, regio-, and stereoselectivity, reducing the need for protecting groups and minimizing side products. researchgate.net For example, enzymes like transaminases could be used to synthesize chiral amine analogues, or dioxygenases could be employed for selective hydroxylations on the aromatic rings. While the direct biocatalytic synthesis of this specific compound is not widely reported, the successful synthesis of related structures like S-(4-chlorophenyl)-(pyridin-2-yl) methanol (B129727) using whole-cell catalysts in efficient microreaction systems demonstrates the immense potential of this approach. researchgate.net

The development of such biocatalytic routes would not only reduce the environmental impact of the synthesis but also provide access to novel, enantiomerically pure derivatives with potential applications in medicine and materials science.

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a product that incorporates most or all of the atoms of the starting materials. nih.govacgpubs.org These reactions are highly efficient, atom-economical, and allow for the rapid generation of molecular complexity from simple building blocks. acgpubs.org

As a substituted aniline, this compound is an ideal candidate for use as the amine component in a variety of well-known MCRs. Its participation can lead to the synthesis of diverse and complex heterocyclic libraries. For example, in the Ugi or Passerini reactions, it can be combined with an aldehyde, an isocyanide, and a carboxylic acid to create complex peptide-like scaffolds. nih.gov Similarly, it could be used in reactions like the Friedländer annulation or Hantzsch-type pyridine synthesis to construct novel quinoline (B57606) and pyridine derivatives, respectively. researchgate.netnih.gov

The ability to incorporate the unique pyridyl-chloro-aniline scaffold into new molecular frameworks in a single step makes MCRs a powerful tool for drug discovery and materials science, enabling the exploration of vast chemical space around this core structure.

Multicomponent ReactionReactant TypesPotential Product Scaffold
Ugi Reaction Amine, Aldehyde/Ketone, Isocyanide, Carboxylic Acidα-Acylaminocarboxamides
Passerini Reaction Amine (as precursor to isocyanide), Aldehyde/Ketone, Carboxylic Acidα-Acyloxycarboxamides
Hantzsch Synthesis Amine (as ammonia (B1221849) source), β-Ketoester, AldehydeDihydropyridines
Biginelli Reaction Amine (as urea), β-Ketoester, AldehydeDihydropyrimidinones
Friedländer Annulation o-Aminoaryl Aldehyde/Ketone (or precursor) + Methylene-activated compoundQuinolines

Q & A

Q. Methodological Insight :

  • Reduction of Nitro Intermediate :
    • Substrate : 2-(2-Chloro-5-nitrophenyl)pyridine
    • Conditions : H₂ (1 atm), 10% Pd/C, ethanol, 25°C, 12 hours.
    • Monitoring : TLC or HPLC to confirm conversion .

What analytical techniques are used to characterize this compound?

Basic
Characterization relies on spectroscopic and chromatographic methods :

  • LCMS : Confirms molecular weight (e.g., m/z 245 [M+H]⁺) and purity .
  • HPLC : Determines retention time (e.g., 0.75 minutes under SQD-FA05 conditions) and purity .
  • ¹H/¹³C NMR : Resolves aromatic protons and pyridinyl substituents, critical for structural validation .

Advanced Tip : High-resolution mass spectrometry (HRMS) and X-ray crystallography can resolve ambiguities in regiochemistry or isomer formation.

How does the electronic nature of the pyridinyl group influence reactivity in cross-coupling reactions?

Advanced
The pyridinyl group acts as an electron-withdrawing substituent , enhancing the electrophilicity of the adjacent chloro group. This facilitates nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling (e.g., Suzuki, Buchwald-Hartwig). For example:

  • Suzuki Coupling : The chloro group reacts with boronic acids under Pd catalysis, enabling biaryl formation .
  • Buchwald-Hartwig Amination : Palladium catalysts (e.g., Pd(OAc)₂/XPhos) mediate C–N bond formation with amines .

Mechanistic Consideration : The pyridinyl ring’s π-accepting properties stabilize transition states in metal-mediated reactions, improving reaction rates and yields .

What strategies optimize the yield and purity of this compound?

Q. Advanced

  • Initiators and Catalysts : Use of triethylamine or DMAP accelerates amidation/alkylation steps .
  • Purification : Reverse-phase HPLC or column chromatography removes byproducts (e.g., dehalogenated derivatives) .
  • Reaction Solvent : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates in SNAr reactions .

Case Study : In sorafenib synthesis, optimizing stoichiometry of 4-Chloro-3-(trifluoromethyl)aniline and coupling agents improved yields to 74% .

What role does this compound play in synthesizing pharmaceuticals like vismodegib?

Basic
this compound is a key intermediate in vismodegib synthesis. It undergoes condensation with 2-chloro-4-methylsulfonylbenzoic acid to form the drug’s core structure. The aniline moiety acts as a nucleophile, reacting with electrophilic carbonyl groups .

Q. Synthetic Pathway :

Reduction of nitro precursor → this compound.

Amide coupling → Vismodegib .

How do structural modifications at the aniline moiety affect biological activity?

Advanced
Modifications alter pharmacokinetics and target binding :

  • Electron-Withdrawing Groups (e.g., Cl, CF₃): Enhance metabolic stability and enzyme inhibition (e.g., kinase targets in anticancer drugs) .
  • Pyridinyl vs. Phenyl : Pyridinyl improves solubility and bioavailability compared to purely aromatic systems .

Q. Comparative Data :

DerivativeBioactivity (IC₅₀)Solubility (µg/mL)
4-Cl-3-pyridinyl12 nM (Kinase X)15.2
4-Cl-3-phenyl45 nM5.8

What catalytic systems are effective in functionalizing this compound?

Q. Advanced

  • Palladium Catalysts : Pd(OAc)₂ with XPhos or SPhos ligands for C–N/C–C bond formation .
  • Copper-Mediated Coupling : CuI/pyrrole-2-carboxylate for Ullmann-type reactions .

Case Study : Dichloro-(N-((pyridin-2-yl)methyl)aniline)palladium(II) complexes demonstrated efficient chloride substitution with thioureas, relevant to drug functionalization .

Are there computational models predicting the reactivity of this compound?

Advanced
DFT calculations predict reaction pathways:

  • Nucleophilic Attack : Pyridinyl’s electron deficiency directs substitution to the para-chloro position.
  • Transition-State Stabilization : Pyridinyl’s π-system lowers activation energy in SNAr reactions .

Software Tools : Gaussian 16 or ORCA for modeling substituent effects on reaction kinetics.

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